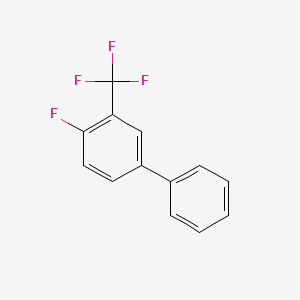
4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine
Descripción general
Descripción
4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound composed of nitrogen, oxygen, and carbon atomsThe compound has a molecular formula of C18H17N3O2 and a molecular weight of 307.35 g/mol .
Mecanismo De Acción
Target of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have been shown to inhibit aurora kinase a (aurka), a protein that plays a crucial role in cell division .
Mode of Action
It’s known that similar compounds interact with their targets by binding to them and inhibiting their activity . For instance, certain 4,6-diarylpyrimidin-2-amine derivatives have been shown to inhibit AURKA activity, reducing its phosphorylation .
Biochemical Pathways
The inhibition of aurka by similar compounds can affect the cell cycle, particularly the transition from the g2 phase to the m phase .
Result of Action
Similar compounds have been shown to cause the accumulation of cells in the g2/m phase of the cell cycle and trigger apoptosis, a form of programmed cell death .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidines .
Aplicaciones Científicas De Investigación
4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Comparación Con Compuestos Similares
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2-Aminopyrimidine derivatives: These compounds exhibit antitrypanosomal and antiplasmodial activities.
Uniqueness: 4,5-Bis(4-methoxyphenyl)pyrimidin-2-amine stands out due to its dual methoxyphenyl groups, which enhance its biological activity and specificity towards certain molecular targets. Its structural modifications contribute to its unique properties compared to other pyrimidine derivatives.
Propiedades
IUPAC Name |
4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-20-18(19)21-17(16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQTTSLEOJRQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327915 | |
| Record name | 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66521-88-8 | |
| Record name | 4,5-bis(4-methoxyphenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


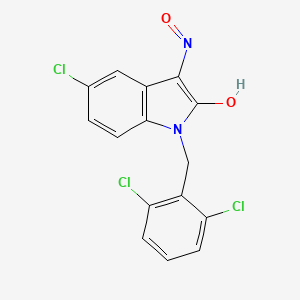
![N-(2,4-difluorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2576574.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576575.png)
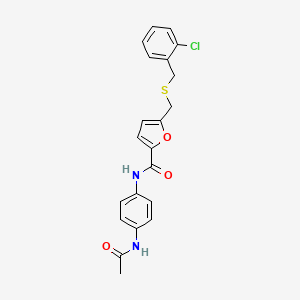
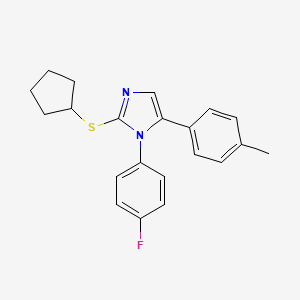
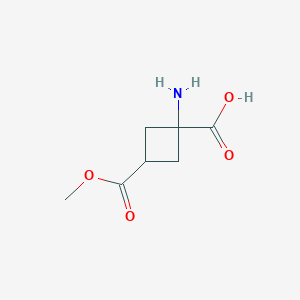
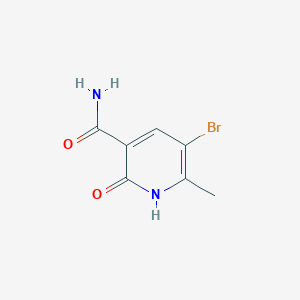

![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)
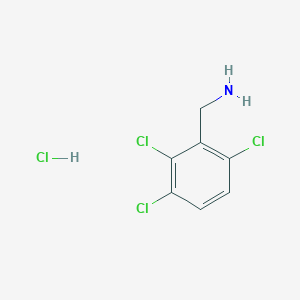
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
